N-(1,3-benzothiazol-2-yl)-4-[5-[(2S)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]benzamide
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Overview
Description
PMID25666693-Compound-101, also known as Takeda Compound 101, is a synthetic organic compound that functions as an inhibitor of beta adrenergic receptor kinase 1 and beta adrenergic receptor kinase 2. These kinases are part of the G protein-coupled receptor kinase family, which play a crucial role in the desensitization of G protein-coupled receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25666693-Compound-101 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and covered by patents, such as patent WO2007034846 A1 .
Industrial Production Methods
Industrial production of PMID25666693-Compound-101 follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
PMID25666693-Compound-101 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
PMID25666693-Compound-101 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of beta adrenergic receptor kinases.
Biology: Employed in research to understand the role of G protein-coupled receptor kinases in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where beta adrenergic receptor kinases are implicated.
Mechanism of Action
PMID25666693-Compound-101 exerts its effects by inhibiting beta adrenergic receptor kinase 1 and beta adrenergic receptor kinase 2. These kinases are involved in the phosphorylation and subsequent desensitization of G protein-coupled receptors. By inhibiting these kinases, the compound prevents the desensitization process, thereby prolonging the signaling activity of the receptors. This mechanism is particularly relevant in the context of opioid receptor signaling, where the compound has been shown to reverse agonist-induced desensitization .
Comparison with Similar Compounds
Similar Compounds
Compound 102: Another inhibitor of beta adrenergic receptor kinases with a slightly different chemical structure.
Compound 103: A related compound with similar inhibitory activity but different pharmacokinetic properties.
Uniqueness
PMID25666693-Compound-101 is unique due to its high selectivity for beta adrenergic receptor kinase 1 and beta adrenergic receptor kinase 2, with minimal activity against other kinases. This selectivity makes it a valuable tool for studying the specific roles of these kinases in cellular signaling and for developing targeted therapies .
Properties
Molecular Formula |
C22H18FN3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[5-[(2S)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]benzamide |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-10-13(9-16(28)12-27)11-24-20(17)14-5-7-15(8-6-14)21(29)26-22-25-18-3-1-2-4-19(18)30-22/h1-8,10-11,16,27-28H,9,12H2,(H,25,26,29)/t16-/m0/s1 |
InChI Key |
AMBUADZXQKAOQQ-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=C(C=C(C=N4)C[C@@H](CO)O)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=C(C=C(C=N4)CC(CO)O)F |
Origin of Product |
United States |
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